molecular formula C17H19NO2 B8150304 (R)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate

(R)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate

Cat. No.: B8150304
M. Wt: 269.34 g/mol
InChI Key: CZGJBZPPRXFZKS-MRXNPFEDSA-N
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Description

®-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate is a chiral compound that belongs to the class of amino acid derivatives It features a biphenyl group attached to an ethyl ester of an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

    Amino Acid Derivatization: The amino acid derivative can be prepared by protecting the amino group with a suitable protecting group, followed by esterification of the carboxyl group with ethanol.

    Coupling Reaction: The biphenyl intermediate is then coupled with the amino acid derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of ®-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

®-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the interaction of chiral compounds with biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino acid moiety can form hydrogen bonds with active sites. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride: This compound is similar in structure but has a hydroxyl group instead of an ester group.

    1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a biphenyl structure but different functional groups.

Uniqueness

®-ethyl 3-([1,1’-biphenyl]-3-yl)-2-aminopropanoate is unique due to its specific combination of a biphenyl group and an amino acid derivative, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-(3-phenylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-20-17(19)16(18)12-13-7-6-10-15(11-13)14-8-4-3-5-9-14/h3-11,16H,2,12,18H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGJBZPPRXFZKS-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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